Acetylsalicilato de lisina

Descripción general

Descripción

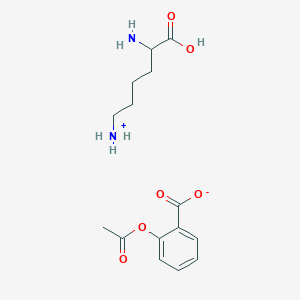

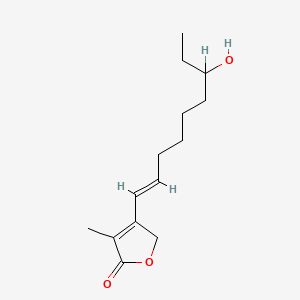

Es un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas, antiinflamatorias, antitrombóticas y antipiréticas . Este compuesto está formado por la forma de amonio del aminoácido lisina emparejada con la base conjugada de la aspirina . Fue desarrollado para la administración intravenosa en el manejo del dolor agudo, lo que permite un inicio de acción más rápido en comparación con la aspirina oral .

Aplicaciones Científicas De Investigación

La aspirina DL-lisina tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza por sus propiedades analgésicas, antiinflamatorias y antipiréticas . También se utiliza en el manejo del dolor agudo y en la prevención de coágulos sanguíneos, accidentes cerebrovasculares e infartos de miocardio . Además, el uso prolongado de ácido acetilsalicílico ha demostrado disminuir el riesgo de varios cánceres, incluidos los cánceres colorrectal, esofágico, de mama, de pulmón, de próstata, de hígado y de piel . En el campo de las enfermedades respiratorias, la administración intranasal de lisina-aspirina se ha sugerido como una ruta más segura y rápida para tratar la enfermedad respiratoria exacerbada por AINE .

Mecanismo De Acción

La aspirina DL-lisina se considera un profármaco, que requiere metabolismo para mostrar sus propiedades terapéuticas . Después de la administración, se hidroliza para separarse en compuestos de lisina y acetilsalicilato . El componente acetilsalicilato inhibe la actividad de la ciclooxigenasa I y II, lo que resulta en una disminución de la formación de prostaglandinas y tromboxanos . Esta inhibición conduce a los efectos analgésicos, antiinflamatorios, antitrombóticos y antipiréticos del compuesto .

Análisis Bioquímico

Biochemical Properties

Lysine acetylsalicylate is considered a prodrug, requiring it to be metabolized before displaying its therapeutic properties . After administration, lysine acetylsalicylate is hydrolyzed, separating into lysine and acetylsalicylate compounds . The acetylsalicylate compound inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation .

Cellular Effects

Lysine acetylsalicylate exerts its effects on various types of cells. It inhibits the cyclo-oxygenase enzyme (COX), which is involved in the production of prostaglandins that cause pain and inflammation . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of lysine acetylsalicylate involves its hydrolysis into lysine and acetylsalicylate compounds . The acetylsalicylate compound then inhibits the cyclo-oxygenase enzyme (COX), preventing the production of prostaglandins that cause pain and inflammation .

Temporal Effects in Laboratory Settings

The effects of lysine acetylsalicylate can change over time in laboratory settings. It is generally unstable in a basic medium, readily undergoing a multi-step hydrolysis reaction

Dosage Effects in Animal Models

In animal models, the effects of lysine acetylsalicylate can vary with different dosages

Metabolic Pathways

Lysine acetylsalicylate is involved in metabolic pathways that involve the hydrolysis of the compound into lysine and acetylsalicylate . The acetylsalicylate compound is predominantly metabolized through a conjugation reaction with glycine to form salicyluric acid .

Transport and Distribution

Lysine acetylsalicylate is normally administered intravenously into the blood due to its high water solubility when compared to only acetylsalicylate . This enables aspirin to be released directly into blood circulation, bypassing the need for absorption through the stomach as well as liver metabolism .

Subcellular Localization

Given that it is hydrolyzed into lysine and acetylsalicylate, it is likely that these compounds may localize to different compartments within the cell based on their individual properties and functions .

Métodos De Preparación

La preparación de aspirina DL-lisina implica disolver DL-lisina en agua para lograr una concentración del 30-35% en masa, seguida de la desgerminación para obtener una solución acuosa de DL-lisina . La aspirina se disuelve en un solvente orgánico para lograr una concentración del 18-20% en masa, seguida de la desgerminación para obtener una solución orgánica de aspirina . La solución acuosa de DL-lisina se agrega luego a la solución orgánica de aspirina en una relación de masa de (1-1.2):1, y la mezcla se agita para que reaccione completamente y forme sales de DL-lisina y aspirina . Las sales resultantes se separan, se lavan con un solvente orgánico y se secan para obtener el producto final . Este método es rentable y produce un producto estable de alta calidad .

Análisis De Reacciones Químicas

La aspirina DL-lisina experimenta diversas reacciones químicas, incluidas reacciones de hidrólisis y conjugación. Tras la administración, se hidroliza para separarse en compuestos de lisina y acetilsalicilato . El acetilsalicilato se metaboliza principalmente a través de una reacción de conjugación con glicina para formar ácido salicílico, que es el principal compuesto de excreción de la aspirina . El compuesto también inhibe la actividad de la ciclooxigenasa I y II, lo que lleva a una disminución de la formación de prostaglandinas y tromboxanos .

Comparación Con Compuestos Similares

La aspirina DL-lisina es única debido a su mayor solubilidad y a su inicio de acción más rápido en comparación con la aspirina tradicional . Los compuestos similares incluyen otras formas de ácido acetilsalicílico, como el acetilsalicilato de sodio y el acetilsalicilato de calcio . Estos compuestos también exhiben propiedades analgésicas, antiinflamatorias y antipiréticas, pero difieren en su solubilidad y rutas de administración . Por ejemplo, el acetilsalicilato de sodio es más soluble en agua, mientras que el acetilsalicilato de calcio se utiliza por sus propiedades de liberación más lenta .

Propiedades

IUPAC Name |

2-acetyloxybenzoic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBCTCGUOQYZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886518 | |

| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62952-06-1 | |

| Record name | Aspisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine mono(o-acetoxybenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN DL-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JJ274J145 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

![Phenol,2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B1667585.png)